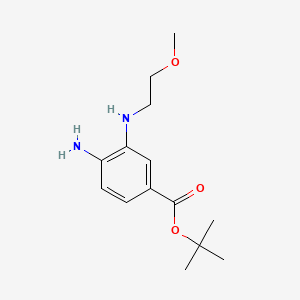
4-Chloro-6-methyl-7-(1-methylethoxy)-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring substituted with a cyano group at the 3-position, a chlorine atom at the 4-position, a methyl group at the 6-position, and an isopropoxy group at the 7-position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- can be achieved through several synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a template for the development of pharmaceutical agents, particularly kinase inhibitors.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
3-Quinolinecarbonitrile: A simpler analog without the chlorine, methyl, and isopropoxy substituents.
4-Chloro-6-methylquinoline: Lacks the cyano and isopropoxy groups.
7-Isopropoxyquinoline: Lacks the cyano, chlorine, and methyl groups.
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-6-methyl-7-(1-methylethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyano group enhances its reactivity, while the chlorine and isopropoxy groups contribute to its selectivity and potency as a kinase inhibitor.
特性
分子式 |
C14H13ClN2O |
|---|---|
分子量 |
260.72 g/mol |
IUPAC名 |
4-chloro-6-methyl-7-propan-2-yloxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN2O/c1-8(2)18-13-5-12-11(4-9(13)3)14(15)10(6-16)7-17-12/h4-5,7-8H,1-3H3 |
InChIキー |
JEKBVFMHZQPBNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2C=C1OC(C)C)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


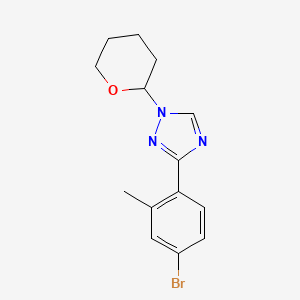
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
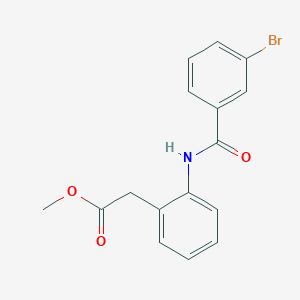
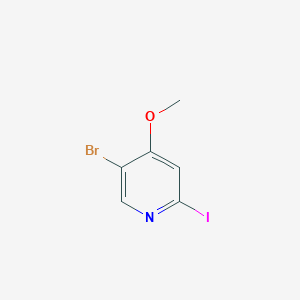

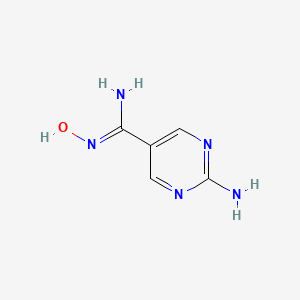
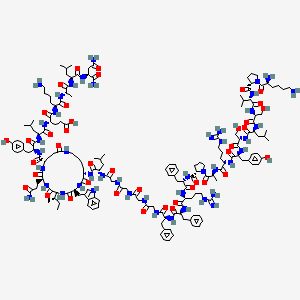
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)


